PKAN is caused by mutations in the pantothenate kinase 2 (PANK2) gene, which leads to a deficiency of coenzyme A (CoA). CoA is a crucial molecule involved in various metabolic processes within the cell. Fosmetpantotenate, a derivative of pantothenic acid (vitamin B5), is believed to bypass the dysfunctional PANK2 enzyme and directly replenish CoA levels in the cells. This theoretical mechanism suggests it could potentially improve the neurological symptoms associated with PKAN. Source: An efficacy, safety and tolerability study of Fosmetpantotenate in PKAN:
Research on Fosmetpantotenate is primarily focused on clinical trials to assess its efficacy, safety, and tolerability in PKAN patients. One such study, sponsored by Retrophin Inc., is a randomized, double-blind, placebo-controlled trial with an open-label extension. This study aims to determine if Fosmetpantotenate can improve symptoms, stabilize disease progression, and establish its safety profile in PKAN patients. Source: An efficacy, safety and tolerability study of Fosmetpantotenate in PKAN:
Fosmetpantotenate, also known as RE-024, is a synthetic prodrug designed to serve as a replacement for phosphopantothenate, which is crucial in the biosynthesis of coenzyme A (CoA). This compound is under clinical development primarily for the treatment of pantothenate kinase-associated neurodegeneration (PKAN), a rare genetic disorder caused by mutations in the PANK2 gene that disrupt CoA production. Fosmetpantotenate enhances membrane permeability compared to its active form, phosphopantothenate, by masking the negative charge of the phosphate group, facilitating its entry into cells where it can be metabolized to phosphopantothenate .
Fosmetpantotenate's primary biological activity revolves around its role as a precursor in CoA biosynthesis. In vitro studies have demonstrated that fosmetpantotenate effectively restores CoA levels in neuronal cell lines with downregulated PANK2 expression. It has been shown to enhance tubulin acetylation, a process dependent on CoA availability. In vivo studies indicate that fosmetpantotenate can cross the blood-brain barrier, reaching target tissues and facilitating CoA synthesis from its active form .
The synthesis of fosmetpantotenate involves several steps:
Fosmetpantotenate is primarily being investigated for its therapeutic potential in treating PKAN. Its ability to restore CoA levels may alleviate symptoms associated with this condition, such as movement disorders and cognitive decline. Additionally, it may have broader applications in other neurological disorders linked to CoA deficiency or dysfunction .
Fosmetpantotenate shares similarities with several compounds involved in CoA metabolism and neurological health. Here are some notable comparisons:
| Compound Name | Structure/Functionality | Unique Features |
|---|---|---|
| Phosphopantothenate | Direct precursor in CoA biosynthesis | Active form; less membrane permeable than fosmetpantotenate |
| Pantethine | A disulfide compound involved in CoA metabolism | Acts as a source of pantothenic acid |
| Acetyl-Coenzyme A | Acyl derivative of CoA | Central role in fatty acid metabolism |
| PZ-2891 | Allosteric activator of pantothenate kinases | Targets multiple isoforms of pantothenate kinases |
Fosmetpantotenate's unique advantage lies in its ability to cross the blood-brain barrier effectively while serving as a prodrug that can be converted into an active form within cells, addressing specific metabolic deficiencies associated with PKAN more efficiently than other compounds .
Fosmetpantotenate, with the International Nonproprietary Name (INN) assigned in 2016, was initially identified under the research code RE-024. Its development emerged from efforts to address the biochemical defect in PKAN, where PanK2 dysfunction impairs PPA synthesis, leading to CoA depletion and neurodegeneration. The compound’s name reflects its structural relationship to pantothenic acid, with modifications designed to enhance bioavailability.
Key milestones include:
Fosmetpantotenate represents a complex organophosphorus compound with the molecular formula C₂₀H₃₁N₂O₉P and a molecular weight of 474.4 g/mol [1] [2]. The compound is registered under CAS number 1858268-66-2 and is cataloged in PubChem with the identifier CID 71811909 [1] [3]. The International Union of Pure and Applied Chemistry name for this molecule is methyl (2S)-2-[[[(3R)-3-hydroxy-4-[(3-methoxy-3-oxopropyl)amino]-2,2-dimethyl-4-oxobutoxy]-phenoxyphosphoryl]amino]propanoate [1] [3].
The compound exists as a colorless oil under standard conditions, containing multiple chiral centers that contribute to its structural complexity [8] [9]. The InChI key HUWUHKIPYXWUPN-YVRVQSMLSA-N provides a unique identifier for the compound's structure [1] [6].
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₃₁N₂O₉P |
| Molecular Weight (g/mol) | 474.4 |
| CAS Registry Number | 1858268-66-2 |
| PubChem CID | 71811909 |
| IUPAC Name | methyl (2S)-2-[[[(3R)-3-hydroxy-4-[(3-methoxy-3-oxopropyl)amino]-2,2-dimethyl-4-oxobutoxy]-phenoxyphosphoryl]amino]propanoate |
| InChI Key | HUWUHKIPYXWUPN-YVRVQSMLSA-N |
| Physical State | Colorless oil |
| Appearance | Colorless oil containing two chiral carbon atoms |
Fosmetpantotenate exhibits significant stereochemical complexity through the presence of three distinct chiral centers: two carbon atoms and one phosphorus atom [8] [9]. The amino acid portion of the molecule derives from naturally occurring L-alanine, maintaining S-stereochemistry, while the secondary alcohol functionality originates from vitamin B5 (pantothenic acid) and retains R-stereochemistry [8] [9] [11].
The phosphorus atom constitutes an additional chiral center, resulting in fosmetpantotenate existing as a mixture of two diastereomers rather than a single stereoisomer [8] [9]. These diastereomers, designated as D1 and D2, can be chromatographically resolved and exhibit different retention times of 3.76 and 3.89 minutes respectively under specific analytical conditions [8]. The presence of multiple chiral centers creates a complex three-dimensional structure that influences the compound's biological activity and physicochemical properties [9] [11].
| Feature | Description |
|---|---|
| Total Chiral Centers | 3 (2 carbon + 1 phosphorus) |
| Carbon Chiral Centers | 2 |
| Phosphorus Chiral Center | 1 |
| Diastereomers | Mixture of two diastereomers |
| Amino Acid Portion Stereochemistry | L-alanine derived (S-configuration) |
| Secondary Alcohol Stereochemistry | R-stereochemistry (from vitamin B5) |
| Phosphorus Stereochemistry | Chiral phosphorus center |
| Absolute Configuration (Carbon 1) | S-configuration |
| Absolute Configuration (Carbon 2) | R-configuration |
The molecular architecture of fosmetpantotenate incorporates multiple functional groups that contribute to its chemical reactivity and biological function [8] [9]. The compound contains three specific masking modifications: a methyl ester at the pantothenic acid carboxylate, a phenol phosphoester, and an alanine methyl ester phosphoramidate [8] [9] [11].
Key functional groups include two methyl ester moieties located at the pantothenic acid carboxylate terminus and the alanine terminus [8] [9]. The phosphoester linkage connects to a phenoxy group, while the phosphoramidate bond incorporates the alanine-derived portion [8] [9]. A secondary alcohol group is present on the pantothenic acid moiety, and an amide linkage connects the pantothenic acid component to the propanoate chain [8] [9]. The presence of geminal dimethyl groups adds steric bulk to the molecular structure [8] [9].
The phosphorus center exhibits both phosphoryl (P=O) and phosphoester (P-O-R) bonds, contributing to the compound's ability to act as a phosphopantothenic acid prodrug [8] [9]. The two ester carbonyl groups from the methyl ester functionalities represent potential sites for enzymatic hydrolysis [8] [9].
| Functional Group/Moiety | Location/Description |
|---|---|
| Methyl Ester Groups | At pantothenic acid carboxylate and alanine terminus |
| Phosphoester | Phenol phosphoester linkage |
| Phosphoramidate | Alanine methyl ester phosphoramidate |
| Phenoxy Group | Phenoxy substituent on phosphorus |
| Secondary Alcohol | Hydroxyl group on pantothenic acid moiety |
| Amide Linkage | Connecting pantothenic acid to propanoate chain |
| Geminal Dimethyl Groups | Two methyl groups on same carbon |
| Phosphorus-Oxygen Bonds | P=O (phosphoryl) and P-O-R bonds |
| Ester Carbonyl Groups | Two ester carbonyls from methyl ester groups |
Fosmetpantotenate demonstrates enhanced membrane permeability compared to its target molecule phosphopantothenic acid through strategic molecular modifications that mask the charged phosphate groups [8] [9]. The compound exists as a colorless oil at room temperature, indicating favorable solubility characteristics in organic environments [8] [9]. The presence of multiple ester functionalities and the phenoxy substituent contributes to improved lipophilicity relative to the highly polar phosphopantothenic acid [8] [9].
The molecular design specifically addresses the poor cell permeability of phosphopantothenic acid by incorporating lipophilic masking groups [8] [9]. These modifications enable the compound to traverse biological membranes more effectively than the parent phosphopantothenic acid, which exhibits poor membrane permeability due to its highly charged nature [8] [9].
Membrane permeability studies conducted using a two-dimensional non-contact porcine brain endothelial cell co-culture model demonstrate that fosmetpantotenate and its individual diastereomers exhibit blood-brain barrier permeability characteristics [9] [10]. The apparent permeability values for both diastereomers D1 and D2 are approximately 2-3 fold higher than compounds used as markers for paracellular permeability and passive diffusion, such as sucrose and mannitol [9] [10].
Comparative permeability studies reveal that fosmetpantotenate diastereomers can be classified as moderately penetrant in blood-brain barrier models [9] [10]. In contrast, phosphopantothenic acid demonstrates relatively poor permeability, while pantothenic acid shows adequate blood-brain barrier permeability [9] [10]. The enhanced permeability of fosmetpantotenate relative to phosphopantothenic acid validates the prodrug design strategy [9] [10].
| Compound | Apparent Permeability Classification | Blood-Brain Barrier Penetration |
|---|---|---|
| Fosmetpantotenate (mixture) | Moderate | Moderately penetrant |
| Diastereomer 1 (D1) | 2-3 fold higher than paracellular markers | Moderately penetrant |
| Diastereomer 2 (D2) | 2-3 fold higher than paracellular markers | Moderately penetrant |
| Pantothenic Acid | Permeable | Blood-brain barrier permeable |
| Phosphopantothenic Acid | Poor permeability | Relatively impermeable |
| Sucrose (reference) | Low permeability range | Paracellular/passive diffusion marker |
| Mannitol (reference) | Low permeability range | Paracellular/passive diffusion marker |
| L-DOPA (reference) | Moderate permeability range | Moderate penetration reference |
| Naloxone (reference) | High permeability range | High penetration reference |
The stability profile of fosmetpantotenate exhibits significant species-dependent variation, particularly in blood and biological matrices [8] [9]. In simulated gastric fluid at pH 1.2 containing pepsin, fosmetpantotenate and its individual diastereomers demonstrate remarkable stability with half-lives exceeding 10 hours, indicating negligible degradation under gastric conditions [9].
Blood stability studies reveal pronounced species differences, with fosmetpantotenate showing poor stability in mouse and rat blood systems, where both the mixture and individual diastereomers exhibit half-lives of less than 5 minutes [8] [9]. In contrast, monkey blood provides intermediate stability with half-lives of 41 minutes for the mixture, 35 minutes for D1, and 17 minutes for D2 [8] [9]. Human blood demonstrates the highest stability, with half-lives of 67 minutes for the mixture, 44 minutes for D1, and greater than 95 minutes for D2 [8] [9].
Liver microsome studies indicate rapid metabolic clearance across species, with half-lives of 11, 8, 11, and 21 minutes in mouse, rat, monkey, and human liver microsomes respectively [9]. The corresponding intrinsic clearance values of 247, 335, 263, and 134 μL/min/mg microsomal protein predict very high metabolic hepatic extraction [9]. These findings demonstrate that fosmetpantotenate undergoes rapid enzymatic metabolism, with the rate being species-dependent and generally following the order: rodents > non-human primates > humans [8] [9].
| Species/Condition | Half-life (minutes) | Stability Classification |
|---|---|---|
| Mouse Blood | <5 | Very unstable |
| Rat Blood | <5 | Very unstable |
| Monkey Blood | 41 (mixture), 35 (D1), 17 (D2) | Moderately stable |
| Human Blood | 67 (mixture), 44 (D1), >95 (D2) | Most stable |
| Simulated Gastric Fluid (pH 1.2) | >600 (>10 hours) | Highly stable |
| Mouse Liver Microsomes | 11 | Unstable |
| Rat Liver Microsomes | 8 | Very unstable |
| Monkey Liver Microsomes | 11 | Unstable |
| Human Liver Microsomes | 21 | Moderately unstable |